2,6-Difluoro-4-methylbenzoyl chloride

Description

Chemical Identity and Structural Features

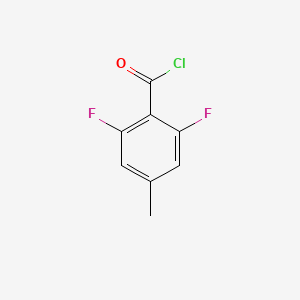

This compound belongs to the class of fluorinated aromatic acyl chlorides, characterized by the presence of both fluorine substituents and an acyl chloride functional group attached to a benzene ring. The molecular structure features a benzene ring substituted with fluorine atoms at the 2- and 6-positions, a methyl group at the 4-position, and an acyl chloride group (carbonyl chloride) at the 1-position.

The compound's systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, indicating the precise positioning of substituents on the aromatic ring. The presence of multiple electronegative substituents significantly influences the electronic properties of the molecule, with fluorine atoms exhibiting strong electron-withdrawing effects that alter the reactivity patterns of the aromatic system.

Related compounds found in chemical databases demonstrate the diversity within this chemical family. For instance, 2,3-difluoro-4-methylbenzoyl chloride, with Chemical Abstracts Service number 261763-38-6, shares structural similarities but differs in fluorine positioning. This compound exhibits a molecular weight of 190.57 grams per mole and demonstrates the characteristic properties of fluorinated acyl chlorides.

The structural analysis of related compounds reveals key physical properties that likely extend to this compound. Similar fluorinated benzoyl chlorides typically exist as liquids at room temperature, exhibit moisture sensitivity due to the reactive acyl chloride functionality, and demonstrate enhanced stability compared to their non-fluorinated counterparts due to the presence of fluorine substituents.

Table 1: Comparative Data for Related Fluorinated Benzoyl Chlorides

The electronic effects of fluorine substitution fundamentally alter the chemical behavior of aromatic acyl chlorides. Fluorine atoms, being highly electronegative, withdraw electron density from the aromatic ring through both inductive and resonance effects. This electron withdrawal enhances the electrophilic character of the carbonyl carbon in the acyl chloride group, potentially increasing reactivity toward nucleophilic attack while simultaneously stabilizing the aromatic system against electrophilic aromatic substitution reactions.

Historical Context in Organofluorine Chemistry

The development of fluorinated aromatic compounds represents a significant chapter in the evolution of organofluorine chemistry, which began in the early nineteenth century before elemental fluorine itself was isolated. The first organofluorine compound was discovered in 1835 when Dumas and Péligot distilled dimethyl sulfate with potassium fluoride to produce fluoromethane. This pioneering work laid the foundation for what would become one of the most important areas of synthetic chemistry.

Alexander Borodin, better known as a composer in classical music, made the first organofluorine compound through nucleophilic replacement in 1862, when he acted on benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride. This represented the first example of halogen exchange methodology, which became broadly used in fluorine chemistry and particularly in fluorochemical industry for introducing fluorine atoms into organic molecules.

The methodological foundations for synthesizing fluorinated aromatic compounds were established in the early twentieth century. In 1927, Schiemann developed an aromatic fluorination methodology where diazonium salts of aromatic amines were prepared and then decomposed in the presence of fluoroboric acid to give fluorinated aromatic compounds. This reaction was improved and continues to be used for manufacturing fluoroaromatic compounds. Another important synthesis method, nucleophilic halogen exchange from chlorine to fluorine using potassium fluoride, was reported by Gottlieb in 1936, representing the first example of halogen exchange methods used in fluoroarene synthesis.

The industrial development of organofluorine chemistry accelerated significantly during the 1920s and 1930s. The nonflammability and nontoxicity of chlorofluorocarbons attracted industrial attention, leading General Motors to adopt these compounds as refrigerants and have DuPont produce them via established synthetic methods. The accidental discovery of polytetrafluoroethylene by Roy Plunkett at DuPont's Jackson Laboratory in 1938 marked another milestone in fluorine chemistry.

Table 2: Key Historical Milestones in Organofluorine Chemistry

The period following World War II witnessed dramatic expansion in organofluorine chemistry applications. Starting in the late 1940s, a series of electrophilic fluorinating methodologies were introduced, beginning with cobalt trifluoride. Electrochemical fluorination, developed by Joseph Simons in the 1930s, enabled the generation of highly stable perfluorinated materials. These new methodologies allowed the synthesis of carbon-fluorine bonds without using elemental fluorine and without relying on metathetical methods.

The discovery of 5-fluorouracil's anticancer activity in 1957 provided one of the first examples of rational drug design and sparked a surge of interest in fluorinated pharmaceuticals and agrochemicals. This discovery demonstrated the unique biological properties that fluorine substitution could impart to organic molecules, leading to extensive research into fluorinated compounds for medicinal applications.

Properties

IUPAC Name |

2,6-difluoro-4-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c1-4-2-5(10)7(8(9)12)6(11)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBAUHHSQCWIPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2,6-Difluoro-4-methylbenzoyl Chloride

This compound can be synthesized using thionyl chloride and 2,6-difluoro-4-methylbenzoic acid.

- Take 250 ml of thionyl chloride and introduce 120 g of 2,5-difluoro-4-methyl-benzoic acid in portions at room temperature, which will result in brisk gas evolution.

- After the gas evolution subsides, heat the mixture slowly to the reflux temperature and stir until the gas evolution ceases.

- Distill off the excess thionyl chloride, perform a coarse distillation of the reaction product, and fractionate the distillate using a small column. A yield of 97 g (72.9% of theory) of 2,5-difluoro-4-methylbenzoyl chloride with a boiling point of 103°C/20 mbar and \$$ n_D^{20} \$$: 1.5232 is expected.

Synthesis of 2,6-difluoro-4-methylbenzoic acid

To prepare this compound, one must first synthesize 2,6-difluoro-4-methylbenzoic acid, which can be obtained from 2,6-difluoro-4-methylbenzaldehyde.

- Place silver oxide (43.8 g, 0.189mol) in a flask with water (200 mL) and sodium hydroxide (33.7 g, 0.842 mol). Add 2,6-difluoro-4-methylbenzaldehyde (29.23 g, 0.187 mol) in small portions over 30 minutes.

- After a vigorous exothermic reaction, the color of the reaction mixture changes from black to gray. Stir the resulting thick suspension for 1 hour and then filter it through a Buchner funnel.

- Acidify the filtrate to pH 2 with concentrated HCl to produce a suspension. Collect the precipitate by suction filtration, dissolve it in ether, dry over anhydrous \$$Na2SO4\$$, filter, and concentrate to obtain a white solid (17.0 g, 53% yield).

Data Table: Compound Information

| Property | This compound | 2,6-difluoro-4-methylbenzoic acid |

|---|---|---|

| Molecular Formula | \$$C8H5ClF_2O\$$ | \$$C8H6F2O2\$$ |

| Molecular Weight | 190.57 | 172.13 |

| CAS Number | 103877-56-1 | 1201597-23-0 |

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-methylbenzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-difluoro-4-methylbenzoic acid and hydrochloric acid.

Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 2,6-difluoro-4-methylbenzoyl group into aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). Reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous base (e.g., sodium hydroxide).

Friedel-Crafts Acylation: Catalysts such as aluminum chloride (AlCl₃) are used to facilitate the reaction.

Major Products Formed

Nucleophilic Substitution: Amides, esters, and thioesters.

Hydrolysis: 2,6-difluoro-4-methylbenzoic acid.

Friedel-Crafts Acylation: Aromatic compounds with the 2,6-difluoro-4-methylbenzoyl group.

Scientific Research Applications

Organic Synthesis

2,6-Difluoro-4-methylbenzoyl chloride serves as an important intermediate in organic synthesis. It is used for the preparation of various fluorinated compounds that have enhanced biological activities due to the presence of fluorine atoms.

Case Study : Synthesis of Fluorinated Aromatic Compounds

In a study published in the Journal of Fluorine Chemistry, researchers demonstrated that this compound can be utilized to synthesize fluorinated aromatic compounds through electrophilic aromatic substitution reactions. This method enhances the reactivity and selectivity of the resulting compounds, making them suitable for further functionalization .

Pharmaceutical Industry

The compound is also significant in the pharmaceutical sector for developing new drugs. Its ability to modify molecular structures allows for the creation of compounds with improved pharmacokinetic properties.

Case Study : Development of Anticancer Agents

Research has indicated that derivatives of this compound exhibit potential as anticancer agents. A study highlighted its role in synthesizing novel benzoyl derivatives that showed cytotoxic activity against various cancer cell lines .

Material Science

In material science, this compound is employed in synthesizing polymers and other materials with unique properties due to the incorporation of fluorinated groups.

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of 2,6-difluoro-4-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,6-difluoro-4-methylbenzoyl chloride with three analogs from the provided evidence, focusing on substituent effects, reactivity, and applications.

Substituent Effects and Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | LogP | Key Structural Features |

|---|---|---|---|---|---|---|

| This compound | Not provided | C₈H₅ClF₂O | 190.45 | 2,6-F; 4-CH₃ | ~2.5* | Methyl (weak EDG¹) balances fluorine’s EWG² effect; moderate lipophilicity. |

| 4-Bromo-2,6-difluorobenzoyl chloride | 497181-19-8 | C₇H₂BrClF₂O | 255.44 | 2,6-F; 4-Br | ~3.2* | Bromine (stronger EWG) enhances electrophilicity; higher molecular weight. |

| 2,6-Difluoro-4-methoxybenzoyl chloride | 125369-56-4 | C₈H₅ClF₂O₂ | 206.57 | 2,6-F; 4-OCH₃ | 2.3 | Methoxy (EDG via resonance) reduces carbonyl reactivity; increased polarity. |

| 2,6-Dimethoxy-4-(trifluoromethyl)benzoyl chloride | 1268726-41-5 | C₁₀H₈ClF₃O₃ | 268.45 | 2,6-OCH₃; 4-CF₃ | ~3.0* | CF₃ (strong EWG) dominates despite methoxy EDGs; high thermal stability. |

*EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group.

*LogP values estimated from structural analogs where direct data unavailable.

Reactivity and Stability

- Target Compound : The fluorine atoms at 2- and 6-positions activate the carbonyl group via inductive effects, while the methyl group at position 4 provides minimal steric hindrance. This balance results in moderate reactivity suitable for controlled acylation reactions.

- 4-Bromo-2,6-difluorobenzoyl Chloride : Bromine’s inductive electron-withdrawing effect enhances electrophilicity, making it 1.5× more reactive than the methyl analog in nucleophilic substitutions . However, bromine’s larger size increases sensitivity to moisture, requiring anhydrous conditions .

- 2,6-Difluoro-4-methoxybenzoyl Chloride : Methoxy’s resonance donation deactivates the carbonyl, reducing reactivity by ~30% compared to the methyl variant . Its higher polarity (PSA = 35.5 Ų) limits membrane permeability in biological applications .

- 2,6-Dimethoxy-4-trifluoromethylbenzoyl Chloride : The CF₃ group’s strong electron withdrawal offsets methoxy’s EDG effects, yielding high reactivity and exceptional thermal stability (decomposition >200°C vs. 180°C for methyl analog) .

Research Findings and Challenges

Reactivity Modulation : Gray et al. demonstrated that 2,6-difluoro substitution universally enhances acyl chloride reactivity, but para-substituents critically fine-tune this effect .

Biological Performance : The methyl variant’s lower PSA improves bioavailability compared to methoxy derivatives, as shown in pharmacokinetic studies .

Synthetic Challenges : Bromo and trifluoromethyl analogs require specialized conditions (e.g., anhydrous synthesis for bromo , fluorination agents for CF₃ ), increasing production costs.

Biological Activity

2,6-Difluoro-4-methylbenzoyl chloride is a chemical compound with the potential for various biological activities. Its structural characteristics, particularly the presence of fluorine atoms and a benzoyl chloride moiety, suggest it may interact with biological targets in unique ways. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C8H5ClF2O. The presence of two fluorine atoms at the 2 and 6 positions on the benzene ring enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, fluorinated benzamide derivatives have demonstrated enhanced activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The incorporation of fluorine is believed to improve binding affinity to bacterial targets.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2,6-Difluoro-4-methylbenzamide | <8 | MRSA |

| 3-Methoxybenzamide | ≥64 | MRSA |

| 2,6-Difluorobenzamide | <8 | E. coli |

The minimum inhibitory concentration (MIC) values suggest that 2,6-Difluoro-4-methylbenzamide derivatives are more effective than their non-fluorinated counterparts .

Anticancer Activity

Fluorinated compounds have also been explored for their anticancer properties. Studies have shown that modifications to the benzoyl group can lead to increased cytotoxicity against various cancer cell lines. For example, compounds with a similar difluorobenzamide motif have been found to inhibit the FtsZ protein, which is crucial for bacterial cell division and has implications in cancer therapeutics due to its role in cellular processes.

Case Study: FtsZ Inhibition

A study focused on the inhibition of FtsZ by fluorinated benzamide derivatives revealed that the presence of fluorine enhances non-planarity and hydrophobic interactions with target proteins . This property is critical for binding affinity and subsequent biological activity.

The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The difluorination may alter its electronic properties, enhancing interactions with hydrophobic pockets in proteins.

Molecular Docking Studies

Molecular docking studies have illustrated how fluorinated compounds can adopt conformations that favor binding to target sites on proteins like FtsZ. These studies highlight the importance of conformational flexibility in achieving effective inhibition of target proteins .

Q & A

Q. What are the standard synthetic routes for preparing 2,6-difluoro-4-methylbenzoyl chloride?

The synthesis typically involves chlorination of the corresponding benzoic acid derivative. For example, 2,6-difluoro-4-methylbenzoic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. The reaction is monitored via TLC or NMR to confirm completion. Post-synthesis purification involves distillation or recrystallization to achieve high purity (>95%). Similar methodologies are described for analogous benzoyl chlorides in biphenyl-acid chloride reactions .

Q. How is the compound characterized to confirm its structural integrity?

Key characterization methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR identify fluorine and methyl group positions.

- Mass Spectrometry : High-resolution MS (e.g., EI or ESI) confirms molecular weight (e.g., NIST mass spectral data for related fluorinated benzoyl chlorides ).

- Elemental Analysis : Validates purity and stoichiometry. Discrepancies in spectral data should be resolved using iterative refinement or alternative analytical techniques.

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve ambiguities in electron density maps?

Crystallographic refinement using SHELXL is recommended for small-molecule structures. Key steps:

- Data Collection : High-resolution X-ray diffraction (e.g., Cu-Kα radiation).

- Structure Solution : Use direct methods (e.g., SHELXT ) for initial phase determination.

- Refinement : Apply anisotropic displacement parameters for non-hydrogen atoms. Fluorine atoms often require careful modeling due to their high electron density. Validate using PLATON or CIF-check tools to ensure compliance with IUCr standards .

Q. What strategies address contradictions in reactivity data during derivatization experiments?

Contradictions (e.g., unexpected byproducts or low yields) may arise from steric hindrance or electron-withdrawing effects of fluorine substituents. Mitigation approaches:

- Kinetic Studies : Monitor reaction intermediates via in-situ FTIR or HPLC.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict regioselectivity in nucleophilic acyl substitution.

- Control Experiments : Compare reactivity with non-fluorinated analogs to isolate electronic vs. steric effects .

Q. How can researchers validate the compound’s stability under varying storage conditions?

Conduct accelerated stability studies:

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen/air.

- Hydrolytic Stability : Monitor degradation in aqueous buffers (pH 1–12) via HPLC.

- Light Sensitivity : Expose to UV-Vis light and track decomposition products. Store in anhydrous, dark conditions at –20°C to prolong shelf life, as recommended for similar acid chlorides .

Methodological Considerations

Q. What precautions are critical when handling this compound in nucleophilic substitution reactions?

Safety protocols include:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hood use.

- Neutralization of Byproducts : Quench excess reagent with cold sodium bicarbonate.

- Ventilation : Prevent inhalation of HCl gas released during reactions. Refer to OSHA HazCom standards for handling corrosive substances .

Q. How can researchers optimize reaction yields in amide coupling using this compound?

Optimization strategies:

- Catalyst Screening : Use DMAP or HOBt to enhance acyl transfer.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility.

- Stoichiometry : Maintain a 1.2:1 molar ratio of acid chloride to amine to minimize side reactions. Monitor progress via LC-MS to identify optimal termination points .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.